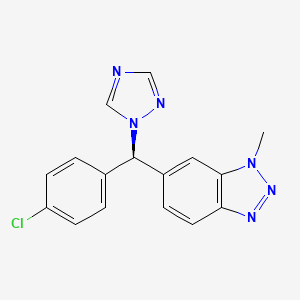

Vorozole, (-)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vorozole, also known by its developmental code name R-76713 and former tentative brand name Rizivor, is a triazole-based competitive inhibitor of the aromatase enzyme. It is a non-steroidal aromatase inhibitor that was initially developed for the treatment of estrogen-dependent breast cancer. Vorozole is known for its high potency and selectivity in inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Vorozole involves the alkylation of norvorozole with methyl iodide. This process can be carried out using both labeled and unlabeled methyl iodide. High-performance liquid chromatography (HPLC) is used to separate the regioisomers formed during the reaction .

Industrial Production Methods

Industrial production methods for Vorozole are not extensively documented in the public domain. the synthesis generally involves standard organic synthesis techniques, including alkylation and purification processes such as HPLC to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Vorozole undergoes various chemical reactions, including:

Oxidation: Vorozole can undergo oxidative reactions, although specific details on the conditions and products are not extensively documented.

Substitution: The compound can participate in substitution reactions, particularly involving the triazole ring and the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Vorozole include methyl iodide for alkylation and various solvents and catalysts for purification and separation processes .

Major Products Formed

The major product formed from the synthesis of Vorozole is the N-methylated isomer, which is the active form of the compound. Other regioisomers may also be formed but are typically separated and removed during the purification process .

Applications De Recherche Scientifique

Mécanisme D'action

Vorozole exerts its effects by competitively inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, Vorozole reduces the levels of estrogen in the body, which is beneficial in treating estrogen-dependent breast cancer. The molecular target of Vorozole is the cytochrome P450 aromatase enzyme, and it acts by binding to the active site of the enzyme, preventing the conversion of androgens to estrogens .

Comparaison Avec Des Composés Similaires

Similar Compounds

Anastrozole: Another third-generation aromatase inhibitor with a similar mechanism of action.

Letrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme.

Uniqueness

Vorozole is unique in its high potency and selectivity for the aromatase enzyme. It has been shown to be over a thousandfold more active than aminoglutethimide, another aromatase inhibitor. Additionally, Vorozole has excellent oral bioavailability and linear, dose-proportional pharmacokinetics, making it a valuable compound for clinical and research applications .

Propriétés

Numéro CAS |

132042-69-4 |

|---|---|

Formule moléculaire |

C16H13ClN6 |

Poids moléculaire |

324.77 g/mol |

Nom IUPAC |

6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |

InChI |

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1 |

Clé InChI |

XLMPPFTZALNBFS-MRXNPFEDSA-N |

SMILES isomérique |

CN1C2=C(C=CC(=C2)[C@@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |

SMILES canonique |

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)

![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)